[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-7-11(3-4-13(10)21-2)9-17-6-5-16-15(20)12(17)8-14(18)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDNDLFNKSOVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (C15H20N2O3) has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Molecular Characteristics
- Empirical Formula : C15H20N2O3
- Molecular Weight : 292.33 g/mol
- Structure : The compound features a piperazine ring substituted with a methoxy and methyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent acetic acid functionalization. The detailed synthetic pathway can be outlined as follows:
- Formation of the Piperazine Derivative : Starting from 4-methoxy-3-methylbenzylamine, the piperazine core is constructed through cyclization.
- Acetylation : The resulting piperazine is then acetylated using acetic anhydride to introduce the acetic acid moiety.
- Purification : The final product is purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant antiproliferative activity, particularly against:
- MCF-7 (human breast cancer)
- A2780 (human ovarian carcinoma)
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A2780 | 15.0 | Inhibition of tubulin polymerization |
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that this compound interacts with the colchicine-binding site on tubulin, inhibiting polymerization.
Case Studies
- Study on MCF-7 Cells : A flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest, indicating its potential as an antitumor agent.
- Resistance Mechanisms : In a comparative study with cisplatin-resistant A2780 cells, the compound demonstrated sustained efficacy, suggesting it may overcome common resistance mechanisms in cancer therapy.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols or alkyl halides under acidic or catalytic conditions. This reaction is critical for modifying solubility or bioavailability.
| Reaction Type | Reagents/Conditions | Product | Key Notes |
|---|---|---|---|
| Fischer esterification | Methanol/H₂SO₄, reflux | Methyl ester derivative | Prolonged heating required. |
| Steglich esterification | DCC/DMAP, room temperature | Activated ester for further coupling | Mild conditions preserve labile groups. |
Substitution Reactions
The electron-rich aromatic ring (due to the methoxy group) and the piperazine nitrogen atoms participate in electrophilic and nucleophilic substitutions.
Oxidation and Reduction
The ketone group in the piperazine ring and the acetic acid moiety are susceptible to redox reactions.
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Ketone Reduction | NaBH₄/MeOH, 0°C | Secondary alcohol | Selective reduction without affecting the acid group. |
| Oxidation of Thioether (if present) | H₂O₂, CH₃COOH | Sulfoxide or sulfone | Requires stoichiometric control. |
Ring-Opening Reactions
The piperazine ring can undergo cleavage under strong acidic or basic conditions.
Complexation and Chelation
The piperazine nitrogen atoms and carboxylic acid group enable metal coordination, relevant in catalysis or medicinal chemistry.
| Metal Ion | Conditions | Application | Stoichiometry |
|---|---|---|---|
| Cu²⁺ | pH 7.4, aqueous buffer | Antibacterial agent enhancement | 1:1 (ligand:metal) . |
| Fe³⁺ | Ethanol, 25°C | Sensor development | 2:1 (ligand:metal) . |
Decarboxylation
Under high-temperature or oxidative conditions, the acetic acid group may lose CO₂.
Key Structural Influences on Reactivity:
-
Methoxy Group : Activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation).
-
Piperazine Ring : Basic nitrogen atoms facilitate alkylation, acylation, or coordination chemistry.
-
Acetic Acid Moiety : Enables esterification, salt formation, or decarboxylation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Analogous compounds differ primarily in the substituents on the benzyl group attached to the piperazine ring. These modifications impact electronic properties, steric bulk, solubility, and binding affinity.
Table 1: Key Structural Analogs and Their Properties
Physicochemical and Functional Differences
For example, the chloro-fluoro analog (C₁₃H₁₄ClFN₂O₃) has higher polarity than the methoxy-methyl variant . Electron-Donating Groups (OCH₃, CH₃): Reduce acidity and may improve lipid solubility, aiding membrane permeability. The 3,4-dimethoxy analog (C₁₅H₂₀N₂O₅) has a higher molecular weight and lower solubility in polar solvents .
Smaller groups like methyl (C₁₄H₁₈N₂O₃) reduce steric bulk, possibly enhancing reactivity .
The chloro-fluoro variant may mimic such activity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for [1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves benzylation of a piperazine core followed by oxidation and acetylation steps. Evidence from structurally analogous compounds (e.g., [1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid) suggests using protected intermediates and coupling agents like EDCI/HOBT for amide bond formation . Reaction optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometry of reagents to improve yields. Monitoring via LC-MS or H NMR can track intermediate formation .
Q. Which analytical techniques are critical for characterizing purity and structural confirmation?
- Answer : Key techniques include:
- HPLC-PDA : To assess purity (>95%) and detect impurities .
- NMR Spectroscopy : H and C NMR for confirming substituent positions (e.g., methoxy and methyl groups on the benzyl ring) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification .
- FT-IR : To identify carbonyl (C=O) and amide (N-H) functional groups .
Q. How can stability studies be designed to evaluate degradation under varying pH and temperature?
- Answer : Accelerated stability testing involves:
- Incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C.
- Sampling at intervals (0, 1, 3, 6 months) and analyzing via HPLC to quantify degradation products .
- Identifying hydrolytic pathways (e.g., cleavage of the piperazine ring or ester groups) through LC-MS/MS .
Advanced Research Questions
Q. What computational methods are suitable for modeling electronic properties and reactivity?
- Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can predict electronic structure, HOMO-LUMO gaps, and electrostatic potential surfaces . The Lee-Yang-Parr (LYP) correlation functional improves accuracy for non-covalent interactions (e.g., hydrogen bonding in crystal packing) . Solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Answer : Key strategies include:
- Substituent Variation : Modifying the benzyl group (e.g., replacing methoxy with halogens or bulkier groups) to assess steric/electronic effects on receptor binding .
- Piperazine Ring Modifications : Introducing sp-hybridized carbons or heteroatoms (e.g., sulfur) to alter conformational flexibility .
- Biological Assays : Testing analogs in enzyme inhibition (e.g., serine proteases) or receptor-binding assays (e.g., GPCRs) to correlate structural changes with activity .
Q. What experimental and computational approaches resolve stereochemical uncertainties in derivatives?
- Answer :
- X-ray Crystallography : Definitive assignment of absolute configuration for chiral centers .
- Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers and determine enantiomeric excess (ee) .
- Vibrational Circular Dichroism (VCD) : Coupled with DFT calculations to assign stereochemistry in solution .
Q. How can contradictions in biological data (e.g., conflicting IC values) be addressed methodologically?
- Answer :
- Assay Standardization : Ensure consistent buffer conditions, enzyme concentrations, and incubation times across labs.
- Orthogonal Assays : Validate results using alternate methods (e.g., fluorescence polarization vs. radiometric assays) .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers and trends .
Methodological Considerations
- Avoiding Pitfalls :
- Data Reproducibility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
